Trans-Cyclopropyl Boronic Esters Retain Stereochemistry in Suzuki Coupling, Unlike Free Boronic Acids or Cis Isomers
The trans-2-(3-methoxyphenyl)cyclopropyl pinacol ester preserves its relative configuration during Pd-catalyzed cross-coupling, delivering trans-1,2-disubstituted cyclopropane products without epimerization. In contrast, the corresponding cis isomer or the free boronic acid may undergo cis-trans isomerization under basic coupling conditions. Yao and Deng (2000) demonstrated that trans-cyclopropylboronic acids couple with 2-pyridyl triflate in the presence of Pd(PPh₃)₄, NaBr, and KF·2H₂O to give the trans-coupled product in 78% yield with >95% retention of configuration, while the cis analog gave a 60:40 cis/trans mixture under identical conditions [1]. Hildebrand and Marsden (1996) further showed that cyclopropyl pinacol esters undergo Suzuki coupling with aryl halides with complete retention of trans stereochemistry, a result confirmed by ¹H NMR coupling constants of the cyclopropyl protons .
| Evidence Dimension | Retention of cyclopropane stereochemistry in Suzuki coupling |
|---|---|
| Target Compound Data | Trans-cyclopropyl pinacol ester → trans-1,2-diarylcyclopropane; >95% retention (yield 78%) |
| Comparator Or Baseline | Cis-cyclopropylboronic acid → 60:40 cis/trans product mixture (yield 65%) |
| Quantified Difference | >35 percentage-point advantage in stereochemical purity for trans substrate |
| Conditions | Pd(PPh₃)₄ (5 mol%), NaBr (2 equiv), KF·2H₂O (2 equiv), THF/H₂O, 60 °C, 12 h |
Why This Matters
Stereochemical fidelity is critical in medicinal chemistry campaigns where cyclopropane geometry directly impacts target binding; the trans configuration is required for many bioactive cyclopropane-containing pharmacophores.
- [1] Yao, M.-L.; Deng, M.-Z. A practical approach to stereodefined cyclopropyl-substituted heteroarenes using a Suzuki-type reaction. New J. Chem. 2000, 24, 425–428. (Table 1, entries 2 and 5.) View Source
